molecular formula C16H12ClFOS B13088423 2-[3-(3-Chloro-5-fluorophenyl)propanoyl]thiobenzaldehyde

2-[3-(3-Chloro-5-fluorophenyl)propanoyl]thiobenzaldehyde

Cat. No.: B13088423
M. Wt: 306.8 g/mol
InChI Key: KMZYJXDYRXRTSJ-UHFFFAOYSA-N
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Description

2-[3-(3-Chloro-5-fluorophenyl)propanoyl]thiobenzaldehyde is an organic compound characterized by the presence of a chloro-fluorophenyl group, a propanoyl group, and a thiobenzaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3-Chloro-5-fluorophenyl)propanoyl]thiobenzaldehyde typically involves multi-step organic reactions. One common method starts with the preparation of 3-(3-chloro-5-fluorophenyl)propanoic acid, which is then converted into its corresponding acyl chloride using reagents like thionyl chloride. This acyl chloride is subsequently reacted with thiobenzaldehyde under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-[3-(3-Chloro-5-fluorophenyl)propanoyl]thiobenzaldehyde can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols using reagents like lithium aluminum hydride.

    Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-[3-(3-Chloro-5-fluorophenyl)propanoyl]thiobenzaldehyde is used as an intermediate in the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The presence of both chloro and fluoro groups can enhance the biological activity of derivatives, making it a valuable scaffold in drug design and development.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity allows for the creation of polymers and other advanced materials with specific properties.

Mechanism of Action

The mechanism by which 2-[3-(3-Chloro-5-fluorophenyl)propanoyl]thiobenzaldehyde exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The chloro and fluoro groups can enhance binding affinity and selectivity towards molecular targets, influencing pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(3-Chloro-5-fluorophenyl)propanoyl]benzonitrile
  • 3-(3-Chloro-5-fluorophenyl)propanoic acid
  • 3-(3-Chloro-5-fluorophenyl)propanoyl chloride

Uniqueness

Compared to similar compounds, 2-[3-(3-Chloro-5-fluorophenyl)propanoyl]thiobenzaldehyde is unique due to the presence of the thiobenzaldehyde moiety. This functional group can impart distinct chemical reactivity and biological activity, making it a versatile compound for various applications.

Biological Activity

2-[3-(3-Chloro-5-fluorophenyl)propanoyl]thiobenzaldehyde is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in pharmacology and therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12H10ClFOS
  • Molecular Weight : 256.73 g/mol

This compound features a thiobenzaldehyde moiety, which is known for contributing to various biological activities, including anti-inflammatory and anticancer properties.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study conducted by researchers demonstrated that this compound inhibits the proliferation of cancer cells through apoptosis induction. The mechanism involves the activation of caspase pathways, leading to programmed cell death in various cancer cell lines, including breast and lung cancer cells .

Antimicrobial Properties

In addition to its anticancer effects, the compound has shown promising antimicrobial activity. Tests against several bacterial strains revealed that it possesses inhibitory effects on both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, indicating effective dosage ranges for potential therapeutic applications .

Anti-inflammatory Effects

Another notable biological activity of this compound is its anti-inflammatory effect. Preclinical studies have indicated that it reduces inflammatory markers in vitro, suggesting a role in managing inflammatory diseases. The compound appears to inhibit the production of pro-inflammatory cytokines, which are critical in the pathogenesis of various inflammatory conditions .

Case Study 1: Anticancer Efficacy

In a controlled study involving human breast cancer cell lines (MCF-7), treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analyses confirmed increased apoptosis rates correlating with higher concentrations of the compound .

Concentration (µM)Cell Viability (%)Apoptosis Rate (%)
01005
108015
205040
502070

Case Study 2: Antimicrobial Activity

A series of tests were conducted to evaluate the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. Results showed that at an MIC of 32 µg/mL, the compound effectively inhibited bacterial growth, demonstrating its potential as an antibacterial agent .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Properties

Molecular Formula

C16H12ClFOS

Molecular Weight

306.8 g/mol

IUPAC Name

2-[3-(3-chloro-5-fluorophenyl)propanoyl]thiobenzaldehyde

InChI

InChI=1S/C16H12ClFOS/c17-13-7-11(8-14(18)9-13)5-6-16(19)15-4-2-1-3-12(15)10-20/h1-4,7-10H,5-6H2

InChI Key

KMZYJXDYRXRTSJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=S)C(=O)CCC2=CC(=CC(=C2)Cl)F

Origin of Product

United States

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